tert-butyl N-[carbamoyl(phenyl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-oxo-1-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-10(11(14)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDKWABQKOBPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153673 | |
| Record name | Carbamic acid, (2-amino-2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437768-38-2 | |
| Record name | Carbamic acid, (2-amino-2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437768-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-amino-2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Tert Butyl N Carbamoyl Phenyl Methyl Carbamate
Stereoselective Synthesis of tert-butyl N-[carbamoyl(phenyl)methyl]carbamate Scaffolds
Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For this compound, the primary stereogenic center is the alpha-carbon bearing the phenyl and carbamoyl (B1232498) groups.
Enantioselective Approaches to the alpha-Carbon Stereocenter
The enantioselective synthesis of α-amino acid derivatives, which are structural precursors to the target carbamate (B1207046), has been a major focus of research. One highly efficient method involves the N–H insertion reaction of vinyldiazoacetates with tert-butyl carbamate. rsc.orgnih.gov This reaction is cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, which acts as a chiral proton shuttle to ensure high enantioselectivity. rsc.org This approach is notable for its broad substrate scope, high yields (ranging from 61–99%), and excellent enantioselectivity (83–98% ee). rsc.orgnih.gov
Another powerful strategy for establishing the α-carbon stereocenter is the catalytic enantioselective reduction of precursor ketones. For instance, a general and practical method for synthesizing α-amino acids involves the reduction of trichloromethyl ketones using a chiral (S)-oxazaborolidine catalyst, which proceeds with high enantioselectivity. organic-chemistry.org The resulting (R)-(trichloromethyl)carbinols can then be converted through several steps into the desired (S)-α-amino acids. organic-chemistry.org The principles of these enantioselective transformations are directly applicable to the synthesis of the chiral backbone of this compound.
A significant contribution to the field is the highly enantioselective synthesis of α-amino ketones from α-diazo ketones, co-catalyzed by [Rh₂(TFA)₄] and a chiral spiro phosphoric acid. rsc.org Although this N-H insertion procedure was demonstrated with tert-butyl carbamate, it provides a rapid route (1 minute reaction time) to precursors of the target molecule with excellent enantioselectivities (up to 98% ee). rsc.org
| Method | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| N-H Insertion | Dirhodium(II) carboxylate / Chiral Spiro Phosphoric Acid | Vinyldiazoacetate + tert-butyl carbamate | α-Alkenyl α-amino acid derivative | 61-99 | 83-98 | rsc.orgnih.gov |
| Ketone Reduction | (S)-Oxazaborolidine | Trichloromethyl ketone | (R)-Secondary alcohol | High | High | organic-chemistry.org |
| N-H Insertion | [Rh₂(TFA)₄] / Chiral Spiro Phosphoric Acid | α-Diazo ketone + tert-butyl carbamate | α-Amino ketone | ~80 | up to 98 | rsc.org |
Diastereoselective Control in the Formation of Related Carbamate Derivatives
While the primary focus is often on the enantioselectivity at the alpha-carbon, diastereoselective control becomes crucial when additional stereocenters are present in the molecule or its precursors. Diastereocontrol in carbamate synthesis can be achieved by employing chiral auxiliaries or by substrate-controlled reactions where existing stereocenters dictate the stereochemical outcome of subsequent transformations.
For example, in the synthesis of complex molecules, the stereochemistry of a reactant is often retained during rearrangement reactions used to form carbamates, such as the Curtius or Hofmann rearrangements. chem-station.com This principle is fundamental in total synthesis, where controlling the relative stereochemistry of multiple centers is essential. The choice of reagents and reaction conditions can influence the facial selectivity of reactions, leading to the desired diastereomer. While specific studies on the diastereoselective synthesis of this compound are not detailed in the provided sources, the general principles of stereocontrol in organic synthesis would apply, leveraging steric and electronic effects of substituents on the phenyl ring or other parts of the molecular scaffold.
Advanced Carbamatization Reactions Utilizing this compound Precursors
The formation of the carbamate group itself can be accomplished through various modern synthetic methods that offer advantages in terms of safety, efficiency, and substrate compatibility.
Phosgene-Free Methods for Carbamate Formation
Given the high toxicity of phosgene (B1210022), significant effort has been dedicated to developing safer, phosgene-free alternatives for carbamate synthesis. google.com
One of the most common and widely used methods involves di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.gov This reagent is commercially available and reacts readily with amines to form tert-butyl carbamates. nih.gov Another approach is the aminolysis of organic carbonates, such as dimethyl carbonate or diphenyl carbonate, which serves as an effective phosgene-free route to carbamate esters. researchgate.net
Carbon dioxide (CO₂), a nontoxic and abundant C1 source, has also been utilized for carbamate synthesis. google.com A three-component coupling of an amine, CO₂, and an alkyl halide in the presence of cesium carbonate allows for the efficient synthesis of carbamates under mild conditions. nih.govorganic-chemistry.org This method is advantageous as it often proceeds with short reaction times and avoids common side reactions like N-alkylation. organic-chemistry.org
| Method | Carbonyl Source | Key Reagents | Advantages | Reference |
| Boc Anhydride Method | Di-tert-butyl dicarbonate | Amine, Base | Commercially available reagent, high yields | nih.gov |
| Carbonate Aminolysis | Organic Carbonates (e.g., (MeO)₂CO) | Amine, Catalyst (optional) | Phosgene-free, industrially relevant | researchgate.net |
| CO₂ Fixation | Carbon Dioxide | Amine, Alkyl Halide, Cesium Carbonate | Uses nontoxic CO₂, mild conditions | google.comorganic-chemistry.org |
Modified Curtius and Hofmann Rearrangements for Synthesis of tert-butyl Carbamates
The Curtius and Hofmann rearrangements are classical name reactions that convert carboxylic acids and primary amides, respectively, into primary amines with the loss of one carbon atom via an isocyanate intermediate. nih.govwikipedia.org Modern modifications of these reactions allow for the efficient trapping of the isocyanate intermediate to form stable carbamates.
In the modified Curtius rearrangement , a carboxylic acid can be directly converted to the corresponding tert-butyl carbamate in a one-pot process. This is often achieved by reacting the carboxylic acid with diphenyl phosphorazidate (DPPA) in the presence of tert-butyl alcohol. nih.govorgsyn.org Another efficient protocol involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide (B81097), which generates an acyl azide intermediate that rearranges to the isocyanate and is trapped in situ. organic-chemistry.orgresearchgate.net
Similarly, the modified Hofmann rearrangement can be used to synthesize tert-butyl carbamates. In this reaction, a primary amide is treated with a halogenating agent (like N-bromosuccinimide) and a base in the presence of tert-butyl alcohol. wikipedia.org The isocyanate intermediate formed during the rearrangement is trapped by the alcohol to yield the desired Boc-protected amine. wikipedia.org These modified rearrangements are valued for their operational simplicity and retention of configuration at the migrating carbon center. chem-station.comresearchgate.net
Multicomponent Reaction Strategies for the Assembly of the this compound Skeleton
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.
The core structure of this compound is amenable to assembly via MCRs. For instance, a related scaffold, tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, has been synthesized in a one-pot reaction from benzaldehyde, tert-butyl carbamate, and sodium benzenesulfinate (B1229208) in the presence of formic acid. orgsyn.org This demonstrates a powerful strategy for forming the C-N and C-C bonds adjacent to the phenyl ring in a single step. By substituting the sulfinate with a cyanide source and subsequent hydrolysis, this approach could potentially be adapted for the synthesis of the target molecule.
Another relevant MCR is the three-component coupling of amines, carbon dioxide, and alkyl halides, which directly yields carbamates. organic-chemistry.org Applying this to a precursor like α-aminophenylacetamide could provide a convergent route to the final product. The development of novel MCRs remains a key area of research for the efficient and diversity-oriented synthesis of complex carbamate structures.
Protecting Group Strategies (Boc) in the Synthesis of this compound Intermediates
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. In the context of synthesizing intermediates for this compound, the Boc group plays a crucial role in selectively masking the amino functionality of a phenylglycine precursor, thereby preventing unwanted side reactions during subsequent transformations, such as amide bond formation.
The introduction of the Boc group is typically achieved by reacting the amino acid precursor, such as phenylglycine, with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base. organic-chemistry.org The choice of base and solvent can be optimized to achieve high yields and purity of the N-Boc protected intermediate. Common bases include sodium bicarbonate, while solvents can range from aqueous mixtures to organic solvents like acetonitrile, often with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org
The stability of the Boc group to most nucleophiles and bases allows for subsequent chemical modifications at other parts of the molecule. organic-chemistry.org For the synthesis of this compound, this would involve the activation of the carboxylic acid moiety of the N-Boc-phenylglycine intermediate, followed by amidation.
A one-pot synthesis of amides from N-Boc-protected amines has been described, which involves the in situ generation of an isocyanate intermediate. This is achieved by treating the N-Boc-amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then reacts with a Grignard reagent to form the amide. nih.gov While not a direct synthesis of the target carbamoyl group, this methodology highlights the reactivity of the Boc-protected intermediate.
The deprotection of the Boc group is a critical final step to yield the desired product if the target structure requires a free amine. This is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrogen chloride in methanol. organic-chemistry.org
Below is a data table summarizing typical conditions for the Boc protection of amino acids, which are analogous to the initial step in the synthesis of the target compound's intermediates.
| Starting Material | Reagent | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylglycine | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | Room Temperature | High | organic-chemistry.org |
| Various Amines | Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | Excellent | organic-chemistry.org |
| (2-aminophenyl)carbamic acid tert-butyl ester | Propargyl bromide | Potassium Carbonate | Acetone | Reflux | 20% | nih.gov |
| N-BOC-D-serine | Benzylamine | N-methylmorpholine | Ethyl Acetate | -10 to 5°C | Not Specified | google.com |
Flow Chemistry Applications in this compound Production
Flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical synthesis, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.ukacs.org The production of this compound and its intermediates can benefit significantly from the implementation of continuous flow methodologies.
The synthesis of peptides, which involves the formation of amide bonds similar to the carbamoyl group in the target molecule, has been successfully demonstrated in flow reactors. durham.ac.ukthieme-connect.de These processes often utilize packed-bed reactors containing immobilized reagents and scavengers, which facilitate purification and product isolation. durham.ac.uk For instance, a flow process for the synthesis of N-protected dipeptides has been developed, achieving excellent yields and purities. durham.ac.uk In a typical setup, a solution of a Boc-protected amino acid is passed through a column containing an activating agent, followed by a column with the corresponding amino acid methyl ester to form the dipeptide. durham.ac.uk
The selective thermal deprotection of N-Boc protected amines has also been demonstrated in continuous flow. acs.orgnih.govresearchgate.net This method avoids the use of acid catalysts and allows for sequential deprotection by controlling the temperature. acs.orgnih.gov Such a technique could be integrated into a multi-step flow synthesis of the target compound. A telescoped sequence involving selective deprotection of an aryl N-Boc group followed by benzoylation has been successfully demonstrated. acs.org
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities compared to batch reactions. nih.gov For the synthesis of this compound, a continuous flow process could involve the following steps:
Boc-protection: The starting phenylglycine derivative is pumped through a reactor coil where it mixes with di-tert-butyl dicarbonate and a base to form the N-Boc protected intermediate.
Amide Formation: The stream containing the intermediate is then mixed with an ammonia (B1221849) source in a subsequent reactor to form the carbamoyl group.
Work-up and Purification: The product stream can be passed through scavenger resins to remove unreacted reagents and byproducts, yielding a pure product solution.
The following table presents data from a study on the continuous flow synthesis of dipeptides, which serves as a relevant model for the production of this compound.
| N-Protected Amino Acid | Coupling Partner | Flow System Components | Residence Time | Isolated Yield | Reference |
|---|---|---|---|---|---|
| Boc-Ala-OH | H-Phe-OMe | Packed columns with supported reagents | Not Specified | >80% | durham.ac.uk |
| Boc-Phe-OH | H-Ala-OMe | Packed columns with supported reagents | Not Specified | >80% | durham.ac.uk |
| Boc-Val-OH | H-Gly-OMe | Packed columns with supported reagents | Not Specified | >80% | durham.ac.uk |
| Boc-Pro-OH | H-Phe-OMe | Packed columns with supported reagents | Not Specified | 66% | durham.ac.uk |
Elucidation of Chemical Reactivity and Transformation Mechanisms of Tert Butyl N Carbamoyl Phenyl Methyl Carbamate
Hydrolytic Stability and Pathways of the Carbamate (B1207046) and Amide Moieties.nih.govchemistrysteps.comnih.gov
The hydrolytic stability of tert-butyl N-[carbamoyl(phenyl)methyl]carbamate is a critical consideration, particularly under acidic or basic conditions encountered during synthesis and purification. Both the carbamate and amide linkages are susceptible to hydrolysis, though their relative rates and mechanisms differ significantly.
Amide bonds, in contrast, are generally more robust and require more forcing conditions for hydrolysis. nih.govyoutube.com Acid-catalyzed hydrolysis of the primary amide in this compound would involve protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. youtube.com This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylic acid and ammonia (B1221849). youtube.com Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl, also forming a tetrahedral intermediate that subsequently breaks down to a carboxylate salt and ammonia. youtube.com
Studies on related N-acyl amino acid amides have shown that even remote amide bonds can exhibit surprising hydrolytic instability under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. nih.gov The mechanism is proposed to proceed through a rate-limiting step involving a positively charged transition state. nih.gov Initial protonation of the C-terminal amide carbonyl is followed by cyclization to a tetrahedral intermediate, which then collapses to form an oxazolinium ion. nih.gov This highlights the potential for intramolecular interactions to influence the hydrolytic stability of the amide moiety in the target molecule.
Table 1: General Hydrolytic Stability of Functional Groups
| Functional Group | Acidic Conditions | Basic Conditions |
|---|---|---|
| tert-butyl carbamate (Boc) | Labile | Generally Stable |
| Primary Amide | Stable (requires strong acid/heat) | Stable (requires strong base/heat) |
Nucleophilic and Electrophilic Reactivity at the Phenyl and alpha-Carbon Centers.nih.govchemistrysteps.comnih.gov
The phenyl ring and the alpha-carbon (the carbon atom to which the phenyl and carbamoyl (B1232498) groups are attached) are key sites for nucleophilic and electrophilic reactions.
The alpha-carbon is benzylic, which significantly enhances its reactivity. chemistrysteps.com It can be susceptible to both nucleophilic and radical reactions. Deprotonation of the alpha-hydrogen would generate a resonance-stabilized carbanion, which can then react with various electrophiles. This benzylic position is also prone to radical halogenation, for example, using N-bromosuccinimide (NBS). chemistrysteps.com Furthermore, strong oxidizing agents can potentially oxidize the benzylic carbon. chemistrysteps.com
Oxidative and Reductive Transformations of this compound and its Analogs.nih.gov
The oxidative and reductive transformations of this compound can target several functional groups within the molecule.
Oxidative transformations can affect the phenyl ring and the benzylic alpha-carbon. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic position, potentially leading to cleavage of the carbon-carbon bond and formation of benzoic acid, provided there is at least one hydrogen on the benzylic carbon. chemistrysteps.com The phenyl ring itself can undergo oxidation under harsh conditions, leading to ring-opening products. The nitrogen atoms in the carbamate and amide groups are also susceptible to oxidation, although this is less common under standard laboratory conditions.
Reductive transformations can target the amide and carbamate moieties, as well as the phenyl ring. The primary amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). The carbamate group is generally stable to many reducing agents, including catalytic hydrogenation (e.g., H2/Pd), which is a key feature of its use as a protecting group. organic-chemistry.orgmasterorganicchemistry.com However, under certain conditions, such as with magnesium in methanol, N-Boc groups can be reductively cleaved. rsc.org The phenyl ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, though this typically requires harsh conditions.
Rearrangement Reactions and Conformational Dynamics within the this compound Framework.wikipedia.orgnih.gov
The structure of this compound allows for the possibility of certain rearrangement reactions, most notably the Hofmann rearrangement of the primary amide. chemistrysteps.comwikipedia.orgnrochemistry.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnrochemistry.com The reaction typically proceeds by treatment of the amide with bromine and a strong base, which generates an isocyanate intermediate in situ. wikipedia.org This isocyanate can then be hydrolyzed to the primary amine or trapped with an alcohol to form a carbamate. wikipedia.org The Hofmann rearrangement occurs with retention of configuration at the migrating carbon. nrochemistry.com For this compound, this would involve the migration of the phenyl- and Boc-aminomethyl group.
Conformational dynamics of the molecule will be influenced by the bulky tert-butyl group and the potential for intramolecular hydrogen bonding between the amide and carbamate N-H protons and the carbonyl oxygens. The rotation around the various single bonds (e.g., the C-N bonds of the carbamate and amide, and the C-C bond between the alpha-carbon and the phenyl ring) will be restricted to some extent, leading to preferred conformations. These conformational preferences can, in turn, influence the reactivity of the molecule.
Chemo- and Regioselectivity in Reactions of this compound.masterorganicchemistry.com
Given the multiple functional groups present in this compound, achieving chemo- and regioselectivity in its reactions is a significant consideration.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the selective deprotection of the Boc group in the presence of the amide is a common and crucial transformation. masterorganicchemistry.com This is readily achieved due to the high acid lability of the Boc group compared to the more robust amide linkage. organic-chemistry.orgmasterorganicchemistry.com Conversely, reactions targeting the amide, such as reduction with LiAlH4, would likely also reduce the carbamate. Selective reactions at the phenyl ring via electrophilic aromatic substitution without affecting the other functional groups would depend on the specific reagents and conditions employed.
Regioselectivity is particularly relevant for reactions on the phenyl ring. As discussed, electrophilic aromatic substitution will be directed to the ortho and para positions, with steric hindrance from the bulky substituent potentially favoring the para position. stackexchange.com
Table 2: Summary of Potential Selective Reactions
| Reagent/Condition | Target Functional Group | Expected Product Type |
|---|---|---|
| Trifluoroacetic Acid (TFA) | tert-butyl carbamate | Primary amine |
| LiAlH4 | Amide and Carbamate | Diamine |
| Br2, NaOH | Primary Amide | Primary amine (Hofmann Rearrangement) |
| HNO3, H2SO4 | Phenyl Ring | Nitro-substituted derivative |
Applications of Tert Butyl N Carbamoyl Phenyl Methyl Carbamate As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Nitrogen-Containing Heterocycles
Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of tert-butyl N-[carbamoyl(phenyl)methyl]carbamate in the synthesis of complex nitrogen-containing heterocycles. While the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of nitrogen protection in heterocyclic synthesis, and related α-amino amide structures are valuable precursors, dedicated studies employing the title compound for this purpose are not readily found.
Utilization as a Building Block in Non-Peptidic Organic Scaffolds
The application of this compound as a building block in the synthesis of non-peptidic organic scaffolds is not extensively reported in current scientific literature. The inherent functionalities of the molecule, including the protected amine and the amide group, suggest its potential as a precursor for various structural motifs. However, specific examples of its incorporation into larger, non-peptidic frameworks are not available in the reviewed literature.
Precursor in Non-Biological Catalyst and Ligand Development
There is no readily available scientific information to suggest that this compound has been utilized as a precursor in the development of non-biological catalysts or ligands. The development of catalysts and ligands often involves the incorporation of specific coordinating atoms and rigid structural backbones, and while derivatives of carbamates can be found in this field, the title compound has not been a focus of such research based on available data.
Contributions to Advanced Materials Chemistry
The role of this compound in advanced materials chemistry is not documented in the current body of scientific literature. The synthesis of advanced materials often requires monomers with specific reactive groups for polymerization or self-assembly. While the functional groups present in this compound could theoretically be modified for such purposes, there are no published studies demonstrating its direct contribution to this field.
Advanced Analytical and Spectroscopic Characterization Methodologies for Tert Butyl N Carbamoyl Phenyl Methyl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of tert-butyl N-[carbamoyl(phenyl)methyl]carbamate in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), every atom in the molecule can be assigned.
While specific, published spectra for this exact compound are not widely available, a detailed prediction of the expected chemical shifts can be compiled from data on closely related structures, such as N-(tert-Butoxycarbonyl)-L-phenylalanine and other tert-butyl carbamates. rsc.orgmdpi.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound are detailed in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic protons on the benzene (B151609) ring. |
| Carbamate (B1207046) (NH) | ~5.1 | Broad singlet (br s) | 1H | The proton attached to the carbamate nitrogen. Its shift can be variable and the signal may be broad due to quadrupole effects and exchange. |
| Amide (NH₂) | ~5.5 and ~6.0 | Two broad singlets (br s) | 2H | The two protons of the primary amide are diastereotopic and may appear as two separate broad signals. |
| Alpha (α-CH) | ~4.4 | Multiplet (m) | 1H | The methine proton at the chiral center, coupled to the adjacent NH and CH₂ protons. |
| Beta (β-CH₂) | ~3.0 and ~3.2 | Two multiplets (m) | 2H | The two benzylic protons are diastereotopic due to the adjacent chiral center, resulting in distinct signals and complex splitting (dd or AB quartet). |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Amide Carbonyl (C=O) | ~174 | Carbonyl of the primary amide group. |
| Carbamate Carbonyl (C=O) | ~155 | Carbonyl of the tert-butoxycarbonyl (Boc) protecting group. |
| Phenyl (C-ipso) | ~137 | The carbon of the phenyl ring attached to the β-CH₂ group. |
| Phenyl (C-ortho, C-meta, C-para) | 126 - 130 | Aromatic carbons. Typically three signals are observed due to symmetry. |
| Boc Quaternary (C(CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group. mdpi.com |
| Alpha Carbon (α-CH) | ~56 | The chiral carbon attached to the carbamate nitrogen and the phenylmethyl group. |
| Beta Carbon (β-CH₂) | ~38 | The benzylic carbon. |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion with high precision, allowing for the unambiguous calculation of its elemental composition (C₁₃H₁₈N₂O₃).
The electron ionization (EI) mass spectrum, while potentially showing a weak or absent molecular ion, provides valuable structural information through analysis of the fragmentation patterns. The fragmentation of tert-butyl carbamates is well-characterized and typically involves cleavages related to the stable tert-butyl cation. nist.gov A plausible fragmentation pathway would include the key fragments listed in Table 3.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 250 | [M]⁺ | [C₁₃H₁₈N₂O₃]⁺ | Molecular ion. |
| 194 | [M - C₄H₈]⁺ | [C₉H₁₀N₂O₃]⁺ | Loss of isobutylene (B52900) from the molecular ion. |
| 193 | [M - C₄H₉]⁺ | [C₉H₉N₂O₃]⁺ | Loss of a tert-butyl radical. |
| 159 | [M - Boc]⁺ | [C₈H₉N₂O]⁺ | Loss of the entire Boc group radical. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from benzylic cleavage and rearrangement. |
Analysis of these fragments allows for a piece-by-piece reconstruction of the molecule, confirming the presence of the tert-butyl carbamate group, the phenylalanine backbone, and the primary amide.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum provides a distinct fingerprint of the molecule. For this compound, the key absorption bands are predicted based on data from analogous carbamates and amides. chemicalbook.comrsc.orgresearchgate.net These characteristic vibrations are outlined in Table 4.
Table 4: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 and ~3300 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-NH₂) |
| ~3350 | N-H Stretch | Carbamate (Boc -NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |
| 2980 - 2850 | C-H Stretch | Aliphatic (tert-Butyl, CH, CH₂) |
| ~1690 | C=O Stretch | Carbamate (Boc) |
| ~1650 | C=O Stretch (Amide I Band) | Primary Amide |
| ~1620 | N-H Bend (Amide II Band) | Primary Amide |
| 1580, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1520 | N-H Bend / C-N Stretch | Carbamate |
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds. Therefore, the symmetric stretching vibrations of the aromatic ring would be expected to produce strong signals in the Raman spectrum, aiding in the confirmation of the phenyl group. nih.gov
X-ray Crystallography for Solid-State Structural Determination and Stereochemical Confirmation
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. While a crystal structure for this specific molecule is not publicly documented, analysis of related Boc-protected phenylalanine derivatives provides insight into the expected structural features. nih.govresearchgate.net
This technique would provide precise data on:
Absolute Stereochemistry: Unambiguously determines the configuration (R or S) at the chiral alpha-carbon, which is crucial for compounds intended for biological applications.
Conformation: Reveals the preferred conformation of the molecule in the crystal lattice, including the torsion angles of the backbone and the orientation of the phenyl and tert-butyl groups.
Bond Lengths and Angles: Provides exact measurements for all covalent bonds and angles, confirming the connectivity established by NMR.
Intermolecular Interactions: Elucidates the packing of molecules in the crystal, detailing the hydrogen-bonding network. It is expected that the N-H protons of both the carbamate and the amide group would act as hydrogen bond donors, while the carbonyl oxygens would act as acceptors, leading to the formation of extended chains or sheets in the solid state. weizmann.ac.il
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the principal method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. High-performance liquid chromatography (HPLC) is most commonly employed for this purpose.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org
Methodology: A solution of the compound is injected onto an HPLC system equipped with a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for separating a wide range of chiral molecules, including amino acid derivatives. nih.gov
Typical Conditions: A normal-phase mobile system, often consisting of a mixture of hexane (B92381) and an alcohol like isopropanol, is used to elute the sample from the column. Detection is typically performed using a UV detector.
Analysis: The output chromatogram would show two distinct peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric purity. For instance, a method for a related chiral carbamate utilized a Chiralcel® OD-H column with a mobile phase of n-hexane/i-PrOH (99:1) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. mdpi.com This type of method would be a starting point for the analysis of this compound.
Theoretical and Computational Chemistry Studies on Tert Butyl N Carbamoyl Phenyl Methyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.
No specific quantum chemical calculations for tert-butyl N-[carbamoyl(phenyl)methyl]carbamate have been found in the reviewed literature. Such studies, were they to be performed, would likely employ Density Functional Theory (DFT) or other ab initio methods to determine the molecule's electronic structure. These calculations would provide insights into:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity.
Electron Density Distribution: To identify nucleophilic and electrophilic sites within the molecule.
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Without published research, no specific data on these parameters for this compound can be provided.
Molecular Dynamics and Conformational Analysis of the Carbamate (B1207046) and Amide Rotamers.
There are no available molecular dynamics (MD) simulation results specifically for this compound. A conformational analysis of this molecule would be essential to understand its three-dimensional structure and flexibility. Key areas of investigation for such a study would include:
Rotational Barriers: Calculating the energy barriers for rotation around the carbamate and amide bonds to identify stable conformers (rotamers).
Solvent Effects: Simulating the molecule in different solvents to understand how the environment influences its conformational preferences.
Intramolecular Interactions: Identifying any hydrogen bonding or other non-covalent interactions that stabilize certain conformations.
As no specific studies have been published, data on the preferred rotamers and their relative energies for this compound are not available.
Reaction Mechanism Elucidation through Computational Modeling.
Computational modeling to elucidate the reaction mechanisms involving this compound has not been reported in the scientific literature. Such studies would be valuable for understanding its synthesis, degradation, or interaction with biological targets. Typically, these investigations would involve:
Transition State Searching: Locating the transition state structures for key reaction steps.
Energy Profile Calculation: Determining the activation energies and reaction enthalpies to predict the feasibility and kinetics of different reaction pathways.
Catalyst Effects: Modeling the role of any catalysts involved in reactions of the compound.
In the absence of such research, no specific reaction mechanisms or their associated energetic data can be detailed.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data.
There are no published computational studies that predict the spectroscopic parameters of this compound. Theoretical predictions of spectroscopic data are a powerful tool for structural elucidation and are often correlated with experimental spectra. A computational study in this area would typically include:
NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts to aid in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and intensities to help interpret the functional groups present in the molecule.
UV-Vis Spectroscopy: Calculation of electronic transitions to predict the absorption maxima in the ultraviolet-visible spectrum.
Without dedicated computational studies, a table correlating predicted and experimental spectroscopic data for this compound cannot be generated.
Emerging Research Frontiers and Future Directions for Tert Butyl N Carbamoyl Phenyl Methyl Carbamate
Novel Catalytic Systems for Efficient Synthesis and Transformations
The development of efficient catalytic systems is crucial for the synthesis of carbamates, including tert-butyl N-[carbamoyl(phenyl)methyl]carbamate. Traditional methods often require harsh conditions or hazardous reagents, prompting the exploration of novel catalysts that offer milder reaction pathways and improved yields.
One promising area is the use of organotin catalysts for transcarbamoylation reactions. For instance, dibutyltin (B87310) maleate (B1232345) has been shown to effectively catalyze the reaction between alcohols and phenyl carbamate (B1207046), yielding the corresponding carbamates in good yields under relatively mild conditions (90°C in toluene). acs.org This method demonstrates broad functional-group tolerance, making it a versatile option for complex molecule synthesis. acs.org While steric hindrance can be a challenge for more substituted alcohols, this catalytic approach represents a significant improvement over methods requiring costly and moisture-sensitive reagents like trichloroacetyl isocyanate. acs.org
Phase transfer catalysis (PTC) offers another efficient route. In one example, the alkylation of a related carbamate derivative was successfully carried out using dimethyl sulfate (B86663) as the alkylating agent in the presence of tetrabutylammonium (B224687) bromide as the phase transfer catalyst. This reaction proceeds smoothly under basic conditions, demonstrating the utility of PTC in facilitating reactions between reagents in different phases.
Furthermore, metal-catalyzed reactions involving carbon dioxide as a C1 building block are gaining traction. Cesium bases, for example, have been found to catalyze the synthesis of carbamates from an amine, an organic electrophile, and CO2 under mild conditions. google.com This approach is valuable for both solution-phase and solid-support synthesis. google.com While some metal-catalyzed methods using catalysts like palladium or iridium can be expensive and require co-catalysts that complicate purification, the development of more efficient and cost-effective catalysts continues to be an active area of research. google.com
| Catalytic System | Catalyst Example | Reaction Type | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Organotin Catalysis | Dibutyltin maleate | Transcarbamoylation | Mild conditions, broad functional-group tolerance. acs.org | Potential toxicity of tin compounds, reduced efficiency for sterically hindered substrates. acs.org |
| Phase Transfer Catalysis (PTC) | Tetrabutylammonium bromide ((n-Bu)4N+Br−) | Alkylation/Substitution | Facilitates reactions between immiscible phases, mild conditions. | Requires careful selection of catalyst and solvent system. |
| Base Catalysis (with CO2) | Cesium Carbonate (Cs2CO3) | Carboxylation/Alkylation | Utilizes CO2, mild conditions, applicable to solid-phase synthesis. google.com | May require anhydrous solvents for optimal performance. google.com |
Green Chemistry Approaches in the Synthesis and Derivatization
In line with the principles of sustainable development, green chemistry approaches for the synthesis of this compound are being actively explored. These methods aim to reduce environmental impact by using less hazardous reagents, minimizing waste, and employing milder reaction conditions.
A cornerstone of green carbamate synthesis is the utilization of carbon dioxide (CO2) as a C1 building block. nih.gov CO2 is an abundant, non-toxic, and inexpensive alternative to hazardous reagents like phosgene (B1210022) and its derivatives, which are traditionally used in carbamate production. acs.orgacs.org Methodologies have been developed for the direct reaction of amines, CO2, and alkyl halides in the presence of a base to form carbamates. nih.gov Continuous-flow systems further enhance this approach by allowing for precise gas introduction, significantly reducing reaction times, and often eliminating the need for column chromatography, making the process more environmentally benign. nih.govfigshare.com
Biocatalysis presents another attractive green alternative. The use of enzymes, such as promiscuous esterases, allows for the synthesis of carbamates in aqueous media. nih.gov For example, the esterase from Pyrobaculum calidifontis (PestE) has been successfully used to convert various amines into their corresponding carbamates with high yields in water, avoiding the need for organic solvents. nih.gov
Solvent choice is also a critical aspect of green chemistry. The use of deep eutectic solvents (DESs) has been explored for carbamate synthesis. nih.gov Furthermore, protocols using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions for related transformations highlight the potential for eliminating solvents altogether, which reduces waste and simplifies product isolation. nih.gov
| Parameter | Traditional Approach (e.g., Phosgene-based) | Green Chemistry Approach (e.g., CO2-based) |
|---|---|---|
| Carbon Source | Highly toxic phosgene or its derivatives. acs.orgacs.org | Non-toxic, abundant carbon dioxide. nih.govacs.org |
| Byproducts | Stoichiometric amounts of HCl or other corrosive waste. nih.gov | Often benign salts or water. |
| Solvents | Often chlorinated organic solvents. | Aqueous media (biocatalysis) nih.gov, deep eutectic solvents nih.gov, or solvent-free conditions. nih.gov |
| Process Type | Typically batch processing. | Amenable to continuous-flow systems for improved efficiency and safety. nih.govfigshare.com |
| Safety | High risk due to toxicity of reagents. nih.gov | Significantly improved safety profile. acs.org |
High-Throughput Synthesis and Screening Methodologies
High-throughput synthesis (HTS) enables the rapid preparation of large libraries of compounds, which is invaluable for chemical research. For carbamates like this compound, HTS methodologies facilitate the exploration of structural analogs and the optimization of synthetic routes without focusing on biological activity.
One effective strategy for the parallel synthesis of carbamates involves a two-step liquid-phase process. nih.gov In this method, a diverse set of alcohols is first converted into activated intermediates, such as 4-nitrophenylcarbonates. These intermediates are then reacted with a library of amines in a parallel format to generate the desired carbamates. nih.gov A key innovation in this approach is the use of scavenger resins to simplify purification. Unreacted amines and the 4-nitrophenol (B140041) byproduct are removed by appropriately chosen resins, eliminating the need for traditional chromatography and making the workflow amenable to automation. nih.govresearchgate.net This technique has been successfully used to prepare a library of 144 carbamates with high purity. nih.gov
Another approach suitable for library synthesis utilizes CO2 as a reagent. In this method, an array of amines is treated with CO2 gas in a parallel synthesizer to form carbamic acids in situ. acs.org These intermediates can then be coupled with alcohols under Mitsunobu conditions to form the carbamate products. acs.orgnih.gov This technique is advantageous as it employs environmentally benign CO2 and allows for the construction of diverse carbamate libraries by varying both the amine and alcohol building blocks. acs.org
| Step | Action | Technology/Method | Purpose |
|---|---|---|---|
| 1 | Reactant Dispensing | Automated liquid handler | Dispense unique amine and activated alcohol/carbonate precursors into a 96-well microplate. |
| 2 | Reaction | Parallel synthesizer with heating and shaking capabilities | Incubate the microplate under optimized reaction conditions (e.g., temperature, time). |
| 3 | Workup/Purification | Addition of scavenger resins followed by filtration | Remove excess reagents and byproducts without column chromatography. nih.gov |
| 4 | Analysis | LC-MS or GC-MS system with an autosampler | Confirm the identity and purity of the synthesized compounds in each well. |
| 5 | Data Management | Laboratory Information Management System (LIMS) | Archive structural information, purity data, and reaction parameters for each library member. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Machine learning models, particularly neural networks, can be trained on vast databases of chemical reactions to predict suitable reaction conditions. acs.orgnih.gov Given the reactants and products of a desired transformation, these models can suggest the most appropriate catalysts, solvents, reagents, and temperatures. nih.gov This capability significantly reduces the amount of empirical trial-and-error experimentation required. For instance, a model trained on millions of reactions from databases like Reaxys can achieve high accuracy in predicting the correct chemical context for a given reaction. nih.gov
| Application Area | AI/ML Task | Input Data | Predicted Output/Outcome |
|---|---|---|---|
| Condition Prediction | Multiclass Classification & Regression | Reactants (e.g., α-aminophenylacetamide, di-tert-butyl dicarbonate), Product Structure | Ranked list of suitable catalysts, solvents, reagents, and optimal reaction temperature. acs.orgnih.gov |
| Yield Optimization | Active Learning / Bayesian Optimization | Initial experimental data (conditions and yields). | Suggestions for the next set of experiments to perform to maximize yield. duke.eduarxiv.org |
| Retrosynthesis Planning | Generative Modeling / Tree Search | Target molecule structure (this compound). | Plausible, novel synthetic routes from commercially available starting materials. pharmafeatures.com |
| New Reaction Discovery | Generative AI / Transfer Learning | Known reaction data and chemical principles. | Hypothetical but chemically plausible transformations to synthesize or derivatize the target compound. medium.com |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[carbamoyl(phenyl)methyl]carbamate, and what reaction conditions are optimal?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting tert-butyl carbamate with substituted benzyl halides (e.g., 4-amino-3-hydroxybenzyl chloride) under basic conditions. Triethylamine or sodium hydroxide is used to neutralize byproducts, and solvents like dichloromethane or THF are employed for solubility. Reaction temperatures are maintained at 0–25°C to minimize side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound?
Spectroscopic methods are critical:
- NMR (¹H, ¹³C) confirms functional groups and stereochemistry.
- IR spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds.
- HPLC or GC-MS assesses purity (>95% recommended for biological studies) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- PPE : Safety goggles, nitrile gloves, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How does the presence of carbamoyl and phenyl groups influence reactivity in nucleophilic substitutions?
The carbamoyl group acts as an electron-withdrawing group, activating the benzyl position for nucleophilic attack. Steric hindrance from the tert-butyl group may slow reactions, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity. Kinetic studies using varying bases (e.g., K₂CO₃ vs. DBU) can optimize substitution rates .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Multi-technique validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- X-ray crystallography : Resolves ambiguous stereochemistry or regioselectivity issues.
- Dynamic NMR : Detects rotamers or conformational changes affecting peak splitting .
Q. What biological targets and mechanisms are associated with this compound in enzyme studies?
The carbamate moiety can inhibit serine hydrolases (e.g., acetylcholinesterase) via covalent modification. In vitro assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) quantify inhibition kinetics (IC₅₀). Molecular docking simulations predict binding affinities to catalytic triads .
Q. How can reaction conditions be optimized for large-scale synthesis?
- Continuous flow reactors : Improve heat transfer and reduce reaction time.
- Catalyst screening : Palladium catalysts enhance coupling efficiency in aryl halide intermediates.
- Workup optimization : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials .
Q. What solvent systems stabilize this compound during storage and reactions?
- Non-polar solvents (e.g., hexane) reduce hydrolysis of the carbamate group.
- Low-temperature storage (-20°C) in amber vials prevents photodegradation.
- Avoid protic solvents (e.g., methanol) to prevent tert-butyl group cleavage .
Q. How does this compound compare to structurally similar carbamates in reactivity?
- Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity at the carbamate carbonyl.
- Steric effects : Bulkier substituents (e.g., 2,6-dimethylphenyl) reduce reaction rates in SN2 mechanisms. Comparative kinetic studies using UV-Vis spectroscopy quantify these differences .
Q. What advanced techniques study its metabolic pathways in biological systems?
- LC-MS/MS : Tracks metabolites in plasma or liver microsomes.
- Radiolabeling (¹⁴C-carbamate): Identifies excretion pathways.
- CYP450 inhibition assays : Determine cytochrome P450 interactions using recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
